KN-62

Purinergic Signaling Inflammasome Biology Ion Channel Pharmacology

KN-62 uniquely combines CaMKII inhibition (Ki=0.9 μM via calmodulin-site binding) with potent P2X7 antagonism (IC50 ~15 nM). Its distinct mechanism and species selectivity (human/murine, not rat) make it essential for dissecting calcium vs purinergic pathways. Use KN-04 as a structurally matched negative control for Kᵥ channel off-target effects. Ideal for inflammasome, neuroscience, and metabolic research applications requiring dual-target validation.

Molecular Formula C38H35N5O6S2
Molecular Weight 721.8 g/mol
CAS No. 127191-97-3
Cat. No. B1662167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKN-62
CAS127191-97-3
Synonyms[4-[(2S)-2-[isoquinolin-5-ylsulfonyl(methyl)amino]-3-oxo-3-(4-phenylpiperazin-1-yl)propyl]phenyl] isoquinoline-5-sulfonate
Molecular FormulaC38H35N5O6S2
Molecular Weight721.8 g/mol
Structural Identifiers
SMILESCN(C(CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5)S(=O)(=O)C6=CC=CC7=C6C=CN=C7
InChIInChI=1S/C38H35N5O6S2/c1-41(50(45,46)36-11-5-7-29-26-39-19-17-33(29)36)35(38(44)43-23-21-42(22-24-43)31-9-3-2-4-10-31)25-28-13-15-32(16-14-28)49-51(47,48)37-12-6-8-30-27-40-20-18-34(30)37/h2-20,26-27,35H,21-25H2,1H3/t35-/m0/s1
InChIKeyRJVLFQBBRSMWHX-DHUJRADRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

KN-62: CaMKII Inhibitor and P2X7 Antagonist for Precise Signal Transduction Research


KN-62 (CAS 127191-97-3) is an isoquinolinesulfonamide derivative that functions as a selective, cell-permeable inhibitor of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) with a Ki of 0.9 μM for the rat brain enzyme [1]. The compound binds directly to the calmodulin-binding site of CaMKII, blocking kinase activation in a Ca²⁺-dependent manner [1]. KN-62 additionally acts as a potent, non-competitive antagonist of the purinergic P2X7 receptor, with an IC₅₀ of approximately 15 nM in HEK293 cells expressing the human receptor [1][2]. This dual pharmacological profile distinguishes KN-62 from structurally related CaMKII inhibitors and establishes its utility as a mechanistic probe for dissecting calcium-signaling and purinergic pathways in cell-based assays.

Why KN-62 Cannot Be Substituted with Generic CaMKII Inhibitors in Experimental Design


The interchangeable use of CaMKII inhibitors introduces confounding variables that can invalidate experimental interpretation. KN-62 inhibits CaMKII by binding directly to the calmodulin-binding site with a Ki of 0.9 μM, whereas KN-93, despite structural similarity, exhibits a different inhibition mechanism and potency (Ki = 0.37 μM) . Critically, KN-62 is also a potent P2X7 receptor antagonist (IC₅₀ ≈ 15 nM), a property not shared to the same extent by other CaMKII inhibitors . Furthermore, KN-62 and its structural analogs demonstrate non-specific blockade of voltage-dependent potassium channels at micromolar concentrations, an off-target effect that must be controlled for with appropriate negative controls such as KN-04 (over 100-fold less active on purified CaMKII) or KN-92 [1]. Substituting KN-62 with a generic CaMKII inhibitor without accounting for these differential target profiles and off-target liabilities risks attributing observed phenotypes to the wrong molecular mechanism.

Quantitative Differentiation of KN-62 from Alternative CaMKII Inhibitors and P2X7 Antagonists


Potent P2X7 Antagonism Distinguishes KN-62 from Narrow-Spectrum CaMKII Inhibitors

KN-62 exhibits nanomolar potency as a non-competitive antagonist of the human P2X7 receptor, a property that is absent or substantially weaker in alternative CaMKII inhibitors such as KN-93 and STO-609. KN-62 inhibited ATP-stimulated Ba²⁺ influx in human lymphocytes with an IC₅₀ of 12.7 ± 1.5 nM (n=3) [1] and ethidium⁺ uptake with an IC₅₀ of 13.1 ± 2.6 nM (n=4) [1]. In HEK293 cells expressing recombinant human P2X7R, KN-62 antagonized BzATP-induced calcium influx with an IC₅₀ of 50.1 nM and BzATP-induced IL-1β release in differentiated THP-1 cells with an IC₅₀ of 81 nM . In direct comparator studies, KN-62 (IC₅₀ = 75 nM) was approximately 47-fold more potent than the broad-spectrum P2 antagonist PPADS (IC₅₀ = 3,500 nM) at blocking BzATP-induced IL-1β release in THP-1 cells [2].

Purinergic Signaling Inflammasome Biology Ion Channel Pharmacology

Human-Selective P2X7 Antagonism: Species-Specific Activity Differentiates KN-62 for Human Cell Studies

KN-62 exhibits pronounced species selectivity for the human P2X7 receptor over the rat ortholog, a critical differentiation factor when selecting antagonists for human cell-based studies. In HEK293 cells expressing recombinant receptors, KN-62 potently inhibited ATP-gated cation currents and ethidium uptake in cells expressing human P2X7R but not in cells expressing rat P2X7R [1]. This selectivity occurs despite 80% amino acid identity between the human and rat receptor sequences [1]. Domain-mapping studies demonstrated that introduction of the first 335 amino acids of the human P2X7R sequence into the rat receptor conferred KN-62 sensitivity, localizing the interaction site to the amino-terminal half containing the large extracellular loop [1]. KN-62 also potently inhibited P2X7R-mediated responses in murine leukocyte cell lines (THP-1, BAC1.2f5, BW5147), confirming cross-reactivity with murine but not rat receptors [1].

Species Selectivity Humanized Assays P2X7 Pharmacology

CaMKII Inhibition Potency: Comparative Ki Values Position KN-62 Relative to KN-93

KN-62 inhibits CaMKII with a Ki of 0.9 μM for the rat brain enzyme [1]. In head-to-head comparison data compiled from vendor selectivity panels, KN-62 exhibits lower potency for CaMKII than KN-93, which has a reported Ki of 0.37 μM (approximately 2.4-fold higher affinity) . This potency differential stems from distinct binding mechanisms: KN-62 binds to the calmodulin-binding site and inhibits only the Ca²⁺/CaM-dependent activation of the enzyme, without affecting the activity of autophosphorylated (Ca²⁺-independent) CaMKII [1]. KN-62 does not significantly inhibit PKA, PKC, or MLCK at concentrations up to 100 μM, but it inhibits CaMKI and CaMKIV equally well as CaMKII, with a Ki of 0.8 μM reported for CaMKV .

CaMKII Inhibition Kinase Assay Enzyme Kinetics

Off-Target Kᵥ Channel Blockade: A Liability Shared with KN-93 That Mandates Proper Negative Controls

Both KN-62 and KN-93 produce non-specific blockade of voltage-dependent K⁺ (Kᵥ) channels in vascular myocytes at micromolar concentrations, an off-target effect that must be accounted for in experimental interpretation [1]. In rabbit portal vein smooth muscle cells, KN-93 inhibited peak and late K⁺ currents with IC₅₀ values of 2.9 μM and 0.27 μM, respectively [1]. KN-62 and KN-92 (an inactive analog of KN-93) produced effects similar to KN-93 on Kᵥ currents [1]. In current-clamp experiments, 5 μM KN-93 depolarized myocytes from a resting membrane potential of −42.3 ± 2.8 mV to −28.5 ± 1.4 mV [1]. Prolonged dialysis with a synthetic peptide inhibitor of CaMKII (fragment 281–301) had little effect on Kᵥ and did not prevent KN-93's inhibitory action, confirming that Kᵥ blockade is independent of CaMKII inhibition [1].

Off-Target Effects Ion Channel Pharmacology Experimental Controls

KN-04 as a Structurally Matched Negative Control: 100-Fold Reduced CaMKII Activity with Comparable Off-Target Profile

KN-04, a structural analog of KN-62, exhibits over 100-fold lower activity against purified CaMKII while retaining comparable potency on certain off-target pathways, making it an essential negative control for KN-62 experiments [1]. In isolated rat anterior pituitary cells, KN-62 inhibited high KCl-stimulated prolactin secretion with an IC₅₀ of 95 nM, whereas KN-04 inhibited the same response with an IC₅₀ of 500 nM (5.3-fold difference) [1]. Both compounds (10 μM) inhibited high KCl-stimulated increases in intracellular Ca²⁺ concentrations to a similar extent [1]. In human lymphocytes, KN-04 antagonized ATP-stimulated Ba²⁺ influx with an IC₅₀ of 17.3 ± 2.7 nM (vs. 12.7 ± 1.5 nM for KN-62) and ethidium⁺ uptake with an IC₅₀ of 37.2 ± 8.9 nM (vs. 13.1 ± 2.6 nM for KN-62) [2]. This differential activity profile—dramatically reduced CaMKII inhibition coupled with retained P2X7 antagonism and voltage-dependent calcium channel effects—positions KN-04 as the appropriate negative control for attributing observed phenotypes specifically to CaMKII inhibition by KN-62.

Negative Control Structural Analog Assay Validation

Glucose Transport Inhibition: KN-62 Inhibits Both Insulin- and Hypoxia-Stimulated Pathways

KN-62 inhibits stimulated glucose transport in skeletal muscle, providing a functional readout for CaMKII-dependent metabolic regulation. In rat skeletal muscle, KN-62 did not affect basal 2-deoxyglucose transport but inhibited insulin-stimulated glucose transport activity by 46% and hypoxia-stimulated transport by 40% [1]. KN-62 decreased stimulated cell-surface GLUT4 labeling to an extent similar to the inhibition of glucose transport [1]. Importantly, KN-62 did not inhibit insulin-stimulated phosphoinositide 3-kinase or Akt activity, nor did it affect hypoxia-stimulated glycogen breakdown or calcium uptake from pre-loaded ⁴⁵Ca pools, indicating that its effects are not due to non-specific disruption of the insulin-signaling cascade or calcium handling [1].

Metabolism Glucose Transport Insulin Signaling

Optimal Application Scenarios for KN-62 Based on Quantified Differential Evidence


P2X7-Mediated Inflammasome and IL-1β Release Studies in Human Immune Cells

KN-62 is optimally deployed in studies investigating P2X7 receptor-dependent inflammasome activation and IL-1β processing in human or murine immune cells. Its nanomolar potency at human P2X7R (IC₅₀ = 12.7–50.1 nM for various functional readouts) and 47-fold superiority over PPADS (IC₅₀ = 75 nM vs. 3,500 nM for IL-1β release inhibition) make it a preferred antagonist for human THP-1 cells, lymphocytes, and macrophage models [1]. The species selectivity profile (active on human and murine P2X7R, inactive on rat) dictates that KN-62 should be reserved for human or murine experimental systems, not rat-derived models [2]. For experiments requiring CaMKII inhibition concurrently, KN-62 provides dual coverage; for studies focused solely on P2X7 antagonism, KN-04 serves as a structurally matched control that retains P2X7 activity while lacking CaMKII inhibition [1].

CaMKII-Dependent Synaptic Plasticity and Neuronal Excitability Studies with Negative Controls

KN-62 is appropriate for neuroscience applications investigating CaMKII-dependent synaptic plasticity, neurotransmitter release, and neuronal calcium signaling, provided that appropriate negative controls are included. KN-62 (10 μM) inhibits BzATP-induced glutamate release and synapsin-I phosphorylation in cerebellar granule neurons [3]. However, the well-documented off-target blockade of voltage-dependent K⁺ channels at similar concentrations (IC₅₀ for Kᵥ late current inhibition = 0.27 μM for KN-93; similar effects for KN-62) [4] necessitates the parallel use of KN-04 or KN-92 as negative controls to distinguish CaMKII-dependent from Kᵥ channel-mediated effects on neuronal excitability and synaptic transmission.

Metabolic Studies of Insulin-Stimulated Glucose Transport and GLUT4 Translocation

KN-62 is validated for metabolic research applications examining CaMKII-dependent regulation of glucose transport. The compound inhibits insulin-stimulated glucose transport by 46% and hypoxia-stimulated transport by 40% in skeletal muscle without affecting basal transport, PI3K activity, or Akt phosphorylation [5]. The parallel reduction in cell-surface GLUT4 labeling confirms that KN-62 effects occur at the level of GLUT4 translocation. This functional assay provides a reliable positive control for verifying compound activity and supports the use of KN-62 to dissect CaMKII contributions to glucose homeostasis independently of the canonical insulin-signaling cascade.

Prolactin Secretion and Voltage-Dependent Calcium Channel Studies in Endocrine Cells

KN-62 and its inactive analog KN-04 form a matched pair for investigating voltage-dependent calcium channel regulation in endocrine cells. KN-62 inhibits high KCl-stimulated prolactin secretion from rat anterior pituitary cells with an IC₅₀ of 95 nM, while KN-04 exhibits 5.3-fold lower potency (IC₅₀ = 500 nM) [6]. Both compounds similarly inhibit KCl-stimulated increases in intracellular Ca²⁺, indicating direct or indirect effects on voltage-dependent calcium channels independent of CaMKII inhibition. This application scenario leverages the quantitative potency difference between KN-62 and KN-04 to attribute phenotypes to CaMKII-dependent versus calcium channel-mediated mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for KN-62

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.